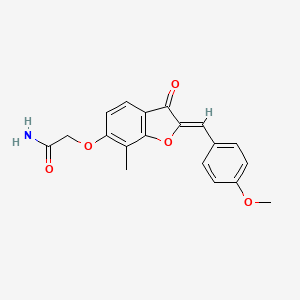
(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.
Structural Characteristics
The compound features a benzofuran moiety and an acetamide functional group , which contribute to its unique biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C19H17NO5
- Molecular Weight : 339.347 g/mol
- IUPAC Name : 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide
These components suggest a potential for various chemical reactivity and interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multistep organic synthesis techniques. Key methods may include:
- Condensation Reactions : To form the benzylidene moiety.
- Acetylation : To introduce the acetamide group.
- Purification Techniques : Such as recrystallization or chromatography to achieve high purity.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory activities. Related compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . The following table summarizes the findings related to anti-inflammatory activity:
| Compound | Activity | Mechanism |
|---|---|---|
| (Z)-2-(4-methoxybenzylidene)-7-methyl-benzofuran | Inhibits MMPs | Reduces inflammation |
| Benzofuran Derivatives | Anti-inflammatory | Inhibits LOXs |
Anticancer Activity
In vitro studies have demonstrated that compounds structurally similar to this compound possess antiproliferative effects against various cancer cell lines, including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) . The following table presents data from these studies:
| Cell Line | Compound Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| MIAPACA | 8g | 10 | Significant antiproliferative |
| HeLa | 8i | 15 | Moderate activity |
| MDA-MB-231 | 8g | 12 | Effective against proliferation |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Interaction with Biological Targets : Binding affinity studies are essential for understanding how this compound interacts with specific receptors or enzymes in biological systems.
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-15(24-10-17(20)21)8-7-14-18(22)16(25-19(11)14)9-12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXVYMOMLQSEX-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














